molecular formula C25H26ClNO B8413580 N-Desmethyltoremifene

N-Desmethyltoremifene

Cat. No.: B8413580
M. Wt: 391.9 g/mol
InChI Key: WKJKBQYEFAFHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyltoremifene (NdMTf) is the primary metabolite of toremifene, a triphenylethylene antiestrogen used in the treatment of advanced breast cancer. Toremifene undergoes extensive hepatic metabolism via CYP3A4, primarily through N-demethylation, yielding NdMTf, which retains anti-estrogenic properties but exhibits weaker antitumor activity compared to the parent compound . Pharmacokinetic studies indicate that NdMTf achieves steady-state plasma concentrations within 1–5 weeks of oral toremifene administration and has a prolonged half-life of 6 days, compared to 5 days for toremifene itself . Structurally, NdMTf differs from toremifene by the absence of a methyl group, resulting in a molecular formula of C25H26ClNO and a molecular weight of 391.93 g/mol .

Properties

Molecular Formula

C25H26ClNO

Molecular Weight

391.9 g/mol

IUPAC Name

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine

InChI

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3

InChI Key

WKJKBQYEFAFHCY-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-Desmethyltoremifene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Metabolic Pathway
Toremifene C26H28ClNO 405.96 N-demethylation, hydroxylation
N-Desmethyltoremifene C25H26ClNO 391.93 Derived from toremifene
Tamoxifen C26H29NOCl 371.87 N-demethylation, hydroxylation
N-Desmethyltamoxifen C25H27NOCl 357.94 Derived from tamoxifen
4-Hydroxytoremifene C26H28ClNO2 421.96 Hydroxylation of toremifene

Key Observations :

  • NdMTf and N-desmethyltamoxifen (NdMTx) are structurally analogous metabolites, differing by a chlorine substituent in the former .
  • The loss of a methyl group in NdMTf reduces its molecular weight by ~14 Da compared to toremifene, altering pharmacokinetic behavior .

Pharmacokinetic Comparisons

Table 2: Pharmacokinetic Parameters
Compound Half-Life (Days) Protein Binding (%) Steady-State Achievement Primary Excretion Route
Toremifene 5 >99.5 1–3 weeks Feces (70%), urine (10%)
This compound 6 >99.5 1–5 weeks Feces, enterohepatic recycling
Tamoxifen 5–7 >99 4–6 weeks Feces (65%), urine (9%)
N-Desmethyltamoxifen 14 >99 4–6 weeks Feces

Key Observations :

  • NdMTf has a longer half-life than toremifene (6 vs. 5 days), likely due to reduced clearance and enterohepatic recycling .
  • Compared to NdMTx (half-life: 14 days), NdMTf is eliminated more rapidly, suggesting differences in metabolic stability between triphenylethylene derivatives .

Pharmacological Activity

Table 3: Pharmacological Profiles
Compound Anti-Estrogenic Activity In Vitro Antitumor Activity Clinical Relevance
Toremifene High Moderate First-line therapy for advanced breast cancer
This compound Moderate Weak Contributes to sustained anti-estrogenic effects
Tamoxifen High Moderate Gold standard for ER+ breast cancer
N-Desmethyltamoxifen Moderate Moderate Active metabolite with prolonged activity
4-Hydroxytoremifene High Not reported Potency under investigation

Key Observations :

  • NdMTf exhibits weaker antitumor activity than toremifene, limiting its standalone therapeutic utility .
  • In contrast, hydroxylated metabolites like 4-hydroxytamoxifen (OHTx) are more potent than their parent compounds, whereas 4-hydroxytoremifene’s (OHTf) role remains less characterized .

Clinical and Regulatory Considerations

  • Impurity Status: NdMTf is classified as a non-pharmacopeial impurity in toremifene formulations, requiring monitoring during quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.